Cas no 3482-14-2 (Isoquinolin-8-ol)

Isoquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- Isoquinolin-8-ol
- 8-Isoquinolinol
- 8-Hydroxyisoquinoline
- 2H-isoquinolin-8-one
- 8-Hydroxy-isoquinoline
- 8(2H)-Isoquinolinone
- isoquinolin-8-one
- NSC400234
- PubChem6253
- ZIXWTPREILQLAC-UHFFFAOYSA-N
- 8-hydroxyisoquinoline, AldrichCPR
- SBB086406
- AB06640
- SY021171
- ST2413168
- AB0038049
- 4C
- J-019772
- AKOS015897068
- AKOS006345463
- NSC-400234
- PS-6082
- F13966
- FT-0654082
- MFCD00661583
- DTXSID90322021
- J-521580
- CS-W005353
- SCHEMBL276528
- NoName_815
- EN300-219966
- 72J7CX8ZET
- SCHEMBL6192864
- A6109
- 3482-14-2
- DTXSID50901679
- isoquinoline, 8-hydroxy-
- AG-777/25006398
- DB-029392
-
- MDL: MFCD00661583
- インチ: 1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H
- InChIKey: ZIXWTPREILQLAC-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2C([H])=C([H])N=C([H])C=21
計算された属性
- せいみつぶんしりょう: 145.052764g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 145.052764g/mol
- 単一同位体質量: 145.052764g/mol
- 水素結合トポロジー分子極性表面積: 33.1Ų
- 重原子数: 11
- 複雑さ: 138
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.23
- ふってん: 332°C at 760 mmHg
- フラッシュポイント: 213.2 °C
- 屈折率: 1.691
- PSA: 33.12000
- LogP: 1.94040
Isoquinolin-8-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 22
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
Isoquinolin-8-ol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Isoquinolin-8-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D152360-1g |
Isoquinolin-8-ol |
3482-14-2 | 97% | 1g |
$160 | 2024-05-23 | |
eNovation Chemicals LLC | Y1126753-5g |
Isoquinolin-8-ol |
3482-14-2 | 95% | 5g |
$290 | 2024-07-28 | |
eNovation Chemicals LLC | Y1050029-100g |
8-Isoquinolinol |
3482-14-2 | 98% | 100g |
$2185 | 2023-09-04 | |
Enamine | EN300-219966-0.05g |
isoquinolin-8-ol |
3482-14-2 | 95% | 0.05g |
$26.0 | 2023-09-16 | |
Enamine | EN300-219966-0.25g |
isoquinolin-8-ol |
3482-14-2 | 95% | 0.25g |
$57.0 | 2023-09-16 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0189-25g |
Isoquinolin-8-ol |
3482-14-2 | 95% | 25g |
¥7694.67 | 2025-01-20 | |
eNovation Chemicals LLC | Y1209089-5G |
isoquinolin-8-ol |
3482-14-2 | 97% | 5g |
$155 | 2024-07-21 | |
Ambeed | A126341-10g |
Isoquinolin-8-ol |
3482-14-2 | 98% | 10g |
$203.0 | 2025-03-18 | |
eNovation Chemicals LLC | D911883-25g |
8-Hydroxyisoquinoline |
3482-14-2 | 95% | 25g |
$1055 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1410-1G |
isoquinolin-8-ol |
3482-14-2 | 97% | 1g |
¥ 488.00 | 2023-04-13 |
Isoquinolin-8-ol 関連文献
-
Wannaporn Disadee,Somsak Ruchirawat Org. Biomol. Chem. 2021 19 8794
-
2. Reissert compound chemistry. Part III. Some rearrangement and substitution reactionsB. C. Uff,J. R. Kershaw,S. R. Chhabra J. Chem. Soc. Perkin Trans. 1 1972 479
-
Sean E. Durran,Mark R. J. Elsegood,Martin B. Smith New J. Chem. 2002 26 1402
-
4. 685. The chemistry of fungi. Part XLI. The structure of rotiorinJ. S. E. Holker,J. Staunton,W. B. Whalley J. Chem. Soc. 1963 3641
-
5. Phenol oxidation. Part IV. Synthesis and novel ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularineAnthony J. Birch,Anthony H. Jackson,Patrick V. R. Shannon,George W. Stewart J. Chem. Soc. Perkin Trans. 1 1975 2492
-
Sebastián O. Simonetti,Enrique L. Larghi,Andrea B. J. Bracca,Teodoro S. Kaufman Org. Biomol. Chem. 2012 10 4124
-
7. 1002. The tautomerism of N-heteroaromatic hydroxy-compounds. Part II. Ultraviolet spectraS. F. Mason J. Chem. Soc. 1957 5010
-
8. 722. The chemistry of fungi. Part XXXVII. The structure of rubropunctatinE. J. Haws,J. S. E. Holker,A. Kelly,A. D. G. Powell,Alexander Robertson J. Chem. Soc. 1959 3598
-
Claude Chopard,Gildas Bertho,Thierry Prangé RSC Adv. 2012 2 605
-
Yada Bharath,Utkal Mani Choudhury,N. Sadhana,Debendra K. Mohapatra Org. Biomol. Chem. 2019 17 9169
Isoquinolin-8-olに関する追加情報
Recent Advances in the Study of Isoquinolin-8-ol (CAS: 3482-14-2) and Its Applications in Chemobiological Medicine
Isoquinolin-8-ol (CAS: 3482-14-2) has recently emerged as a compound of significant interest in the field of chemobiological medicine. This heterocyclic compound, characterized by its isoquinoline backbone and hydroxyl group at the 8-position, has demonstrated promising pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its potential therapeutic applications. This research brief consolidates the latest findings on Isoquinolin-8-ol, providing a comprehensive overview of its current status in drug discovery and development.
One of the key areas of investigation has been the antimicrobial potential of Isoquinolin-8-ol. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this effect to the compound's ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis. Furthermore, Isoquinolin-8-ol showed synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjunct therapy for resistant infections.
In the realm of oncology, Isoquinolin-8-ol has garnered attention for its anticancer properties. Recent in vitro and in vivo studies have demonstrated its ability to induce apoptosis in various cancer cell lines, particularly those associated with breast and lung cancers. A 2024 study in Bioorganic & Medicinal Chemistry Letters identified that Isoquinolin-8-ol acts as a selective inhibitor of protein kinase C (PKC) isoforms, which play crucial roles in cancer cell proliferation and survival. The compound's unique structural features enable it to bind to the ATP-binding site of PKC, thereby blocking its activity and triggering cancer cell death.
The anti-inflammatory potential of Isoquinolin-8-ol has also been a subject of recent research. A study published in European Journal of Pharmacology (2023) reported that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. Molecular docking studies suggested that Isoquinolin-8-ol interacts with the NF-κB signaling pathway, a central regulator of inflammatory responses. These findings position Isoquinolin-8-ol as a potential lead compound for the development of novel anti-inflammatory agents.
From a chemical synthesis perspective, recent advancements have focused on improving the yield and purity of Isoquinolin-8-ol. A 2024 publication in Organic Process Research & Development described a novel catalytic system that enables the efficient synthesis of Isoquinolin-8-ol derivatives with high enantioselectivity. This methodological breakthrough has opened new avenues for structure-activity relationship (SAR) studies, allowing researchers to explore modifications that could enhance the compound's pharmacological profile.
Despite these promising developments, challenges remain in the clinical translation of Isoquinolin-8-ol. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and rapid metabolism, which may limit its therapeutic efficacy. Current research efforts are directed at developing prodrug formulations and nano-delivery systems to overcome these limitations. Additionally, comprehensive toxicity studies are underway to ensure the safety profile of Isoquinolin-8-ol for potential human applications.
In conclusion, Isoquinolin-8-ol (CAS: 3482-14-2) represents a versatile scaffold with multiple therapeutic applications in chemobiological medicine. The compound's diverse biological activities, coupled with recent synthetic advancements, make it a compelling subject for ongoing research. Future studies should focus on optimizing its drug-like properties, elucidating its molecular targets with greater precision, and advancing its development through preclinical and clinical trials. As our understanding of this compound continues to grow, Isoquinolin-8-ol may well emerge as a valuable addition to the pharmacopeia of modern medicine.
